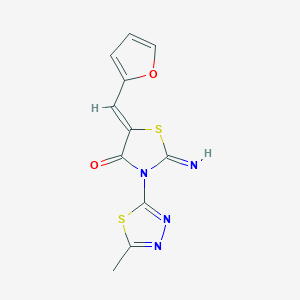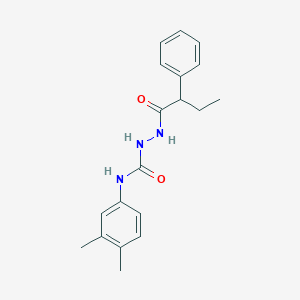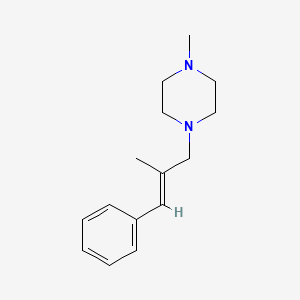![molecular formula C17H24N2O3S B4794161 1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4794161.png)
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone
Descripción general
Descripción
1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DSP-4 belongs to the class of compounds known as noradrenergic neurotoxins, which are capable of selectively destroying noradrenergic neurons in the brain.
Aplicaciones Científicas De Investigación
DSP-4 has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, DSP-4 has been used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. DSP-4 has also been used to study the effects of noradrenaline depletion on learning and memory, stress response, and various psychiatric disorders.
Mecanismo De Acción
The mechanism of action of DSP-4 involves the selective destruction of noradrenergic neurons in the brain. DSP-4 is taken up by noradrenergic neurons via the norepinephrine transporter and is subsequently metabolized into a toxic metabolite that selectively destroys these neurons. This leads to a decrease in noradrenaline levels in the brain, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-4 are well-documented. DSP-4 leads to a selective destruction of noradrenergic neurons in the brain, which results in a decrease in noradrenaline levels. This has been implicated in various physiological and pathological processes, including learning and memory, stress response, and various psychiatric disorders. DSP-4 has also been shown to have immunomodulatory effects, as it can modulate the activity of immune cells in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DSP-4 has several advantages for lab experiments. It is a well-established and reproducible compound that has been extensively studied for its potential therapeutic applications. It can be used to selectively destroy noradrenergic neurons in the brain, which has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. However, there are also limitations to the use of DSP-4 in lab experiments. Its selective destruction of noradrenergic neurons can lead to off-target effects, and it may not be suitable for studying the effects of other neurotransmitters in the brain.
Direcciones Futuras
There are several future directions for research on DSP-4. One area of interest is the potential therapeutic applications of DSP-4 in various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the role of DSP-4 in modulating the activity of immune cells in the brain, which could have implications for the treatment of neuroinflammatory disorders. Additionally, further research is needed to understand the off-target effects of DSP-4 and to develop more selective compounds for studying the effects of noradrenaline in the brain.
Conclusion:
In conclusion, DSP-4 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective destruction of noradrenergic neurons in the brain has helped researchers to understand the role of noradrenaline in various physiological and pathological processes. While there are limitations to the use of DSP-4 in lab experiments, its potential therapeutic applications and future directions for research make it an important compound for scientific research.
Propiedades
IUPAC Name |
1-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-10-14(2)12-18(11-13)23(21,22)16-7-5-15(6-8-16)19-9-3-4-17(19)20/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWOITZZXNTBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4794107.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794154.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794163.png)
![2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B4794171.png)